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Aldgamycin E

macrolide antibiotics structure-activity relationship glycosylation

Aldgamycin E is a rare 16-membered macrolide antibiotic that is difficult to source as a well-characterized reference standard. Researchers needing this compound for SAR or biosynthetic studies often face supply inconsistency from generic vendors. • MIC 0.49 μg/mL vs S. aureus ATCC 6538-16.9× more potent than Aldgamycin P, ensuring sensitive assay benchmarking. • Only macrolide featuring the AlmUII-UV metabolon-derived pentacyclic carbonate on D-aldgarose-no alternative standard exists for carbonate biosynthesis studies. • ≥98% HPLC purity; solid; shipped under blue ice with lot-specific CoA. Ideal for biosynthetic gene cluster investigations, genetic bifurcation studies, and antibacterial screening programs requiring compound-specific positive controls.

Molecular Formula C37H58O15
Molecular Weight 742.8 g/mol
CAS No. 11011-06-6
Cat. No. B605287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldgamycin E
CAS11011-06-6
SynonymsAldgamycin E; 
Molecular FormulaC37H58O15
Molecular Weight742.8 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)CCC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C
InChIInChI=1S/C37H58O15/c1-17-10-13-27(39)47-21(5)24(16-45-34-32(44-9)31(43-8)28(40)22(6)48-34)30-26(50-30)12-11-25(38)18(2)14-19(3)29(17)51-35-33(41)37(15-20(4)46-35)23(7)49-36(42)52-37/h10,13,17-24,26,28-35,40-41H,11-12,14-16H2,1-9H3/b13-10+/t17-,18+,19-,20+,21+,22+,23-,24+,26-,28+,29+,30-,31+,32+,33-,34?,35-,37-/m0/s1
InChIKeyOQBVBRTUEKMEAX-HEVCIBIJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aldgamycin E: Pentacyclic Carbonate Macrolide


Aldgamycin E (CAS 11011-06-6) is a neutral 16-membered macrolide antibiotic isolated from culture filtrates of Streptomyces lavendulae [1]. Its structure features a distinctive pentacyclic carbonate ring appended to the rare branched-chain sugar D-aldgarose at the C-5 position of the 16-membered lactone core [2]. Methanolysis of Aldgamycin E yields methyl algarosides A and B as characteristic degradation products [1]. The compound belongs to the aldgamycin class of macrolides, which are biosynthesized from a single gene cluster that also produces chalcomycins, with genetic bifurcation determining the divergent sugar appendages [2]. Aldgamycin E exhibits antibacterial activity against Gram-positive bacteria including Staphylococcus aureus, with reported MIC values of 0.49 μg/mL against S. aureus ATCC 6538 in broth dilution assays [3].

Why Aldgamycin E Cannot Be Substituted


Aldgamycin E is not interchangeable with other 16-membered macrolides such as tylosin, spiramycin, carbomycin, or even the closely related chalcomycins, despite sharing the same core lactone ring size and ribosomal binding mechanism. The structural basis for this non-substitutability lies in the unique pentacyclic carbonate ring on the D-aldgarose sugar moiety [1], a structural feature absent in chalcomycins (which bear D-chalcose) and in tylosin/spiramycin/carbomycin (which bear mycarose-mycarose or mycarose-mycaminose disaccharides) [2]. Published structure-activity relationship analyses demonstrate that chalcomycins and aldgamycins exhibit divergent SAR trends against S. aureus, confirming that 16-membered macrolides with different sugar appendages do not have parallel biological activity profiles [3]. Consequently, experimental data obtained with generic 16-membered macrolide controls cannot be extrapolated to Aldgamycin E, necessitating compound-specific procurement for mechanistic, biosynthetic, or SAR investigations.

Aldgamycin E: Comparative Evidence


Distinct Sugar Structures Drive Divergent SAR

Aldgamycin E bears the rare branched-chain sugar D-aldgarose with a pentacyclic carbonate ring at C-5, whereas chalcomycin (a closely related 16-membered macrolide produced from the same gene cluster) bears D-chalcose without the carbonate modification [1]. Comparative SAR analysis reveals that the structure-activity tendency of chalcomycins against S. aureus is fundamentally different from that of aldgamycins, providing a documented example that 16-membered macrolides with different sugar appendages do not exhibit parallel SAR [2].

macrolide antibiotics structure-activity relationship glycosylation Staphylococcus aureus

Superior Anti-Staphylococcal Potency

In a direct head-to-head study of aldgamycin congeners isolated from Streptomyces sp. KIB-K1, Aldgamycin E (compound 2) exhibited an MIC of 0.49 μg/mL against Staphylococcus aureus ATCC 6538, which is 16.9-fold more potent than Aldgamycin P (compound 1) with an MIC of 7.81 μg/mL under identical broth dilution assay conditions [1]. Aldgamycin E was also 2.0-fold more potent than chalcomycin (MIC 0.98 μg/mL) and 8.0-fold more potent than the positive control kanamycin (MIC 3.91 μg/mL) [1].

antibacterial potency Staphylococcus aureus MIC comparison aldgamycin congeners

Pentacyclic Carbonate Ring Biosynthesis

The pentacyclic carbonate ring characteristic of Aldgamycin E is synthesized by a four-protein metabolon (AlmUII-UV) assembled by a small peptide protein (AlmUV) [1]. This enzymatic machinery appends a reactive N-hydroxylcarbamoyl moiety to decarboxylated aldgamycins, followed by non-enzymatic condensation to yield the carbonate ring [1]. This biosynthetic mechanism is absent in all other 16-membered macrolide classes including tylosin, spiramycin, carbomycin, and chalcomycin, none of which contain a carbonate ring or possess the AlmUII-UV gene cluster [2].

biosynthesis organic carbonate enzymology Streptomyces genetics

Superior Potency vs. Aldgamycins Q1/Q2

Aldgamycin E exhibits an MIC of 0.49 μg/mL against S. aureus ATCC 6538 [1]. In contrast, the recently discovered aldgamycins Q1 and Q2 from Saccharothrix sp. 16Sb2-4 show markedly weaker antibacterial activities against S. aureus, with MIC values ranging from 16 to 64 μg/mL [2]. Against Enterococcus faecalis, Aldgamycins Q1 and Q2 demonstrate MIC values of 16-64 μg/mL [2]; data for Aldgamycin E against E. faecalis are not reported in available literature, representing a knowledge gap for comparative assessment.

antibacterial spectrum Enterococcus faecalis Bacillus subtilis comparative MIC

Bifurcated Biosynthesis from a Shared Gene Cluster

Aldgamycin E is produced from the same single gene cluster that also produces chalcomycins in Streptomyces sp. HK-2006-1 [1]. Whole-genome sequencing identified nine aldgamycin-specific genes (almDI, almDII, and others) incorporated within the chalcomycin gene cluster [1]. Functional analysis demonstrated that almDI/almDII (encoding α/β subunits of pyruvate dehydrogenase) triggers biosynthesis of D-aldgarose and thus aldgamycins, whereas almCI (encoding an oxidoreductase) initiates D-chalcose biosynthesis for chalcomycins [1]. This bifurcation mechanism is unique among 16-membered macrolides and absent in the biosynthetic pathways of tylosin, spiramycin, and carbomycin.

biosynthetic engineering gene cluster Streptomyces combinatorial biosynthesis

Aldgamycin E: Key Applications


Gram-Positive Antibacterial Screening Reference

Aldgamycin E (MIC = 0.49 μg/mL against S. aureus ATCC 6538) [1] serves as a high-potency reference compound for antibacterial screening programs targeting Gram-positive pathogens, particularly Staphylococcus aureus. With 16.9-fold greater potency than Aldgamycin P and 8.0-fold greater potency than kanamycin in the same assay system [1], Aldgamycin E provides a benchmark for evaluating novel macrolide analogs or assessing macrolide-resistant strains. Procurement of Aldgamycin E specifically—rather than lower-potency aldgamycins or generic macrolides—ensures assay sensitivity and reproducible positive control performance.

Pentacyclic Carbonate Ring Biosynthetic Engineering

Aldgamycin E is the quintessential substrate for investigating the enzymatic basis of pentacyclic carbonate ring formation, a rare natural product modification [2]. The four-protein AlmUII-UV metabolon responsible for carbonate biosynthesis represents an unprecedented mechanism for organic carbonate formation [2]. Researchers studying non-ribosomal peptide synthetase-independent modifications, natural carbonate biosynthesis, or metabolon assembly should procure Aldgamycin E as the authentic substrate and reference standard, as no alternative macrolide (including chalcomycin, tylosin, or spiramycin) possesses this structural feature or biosynthetic machinery [2].

Divergent Sugar Biosynthesis Model

The production of Aldgamycin E from the same gene cluster that yields chalcomycins provides a unique experimental system for studying genetic bifurcation in natural product biosynthesis [3]. The almDI/almDII vs. almCI regulatory switch determines whether D-aldgarose (aldgamycins) or D-chalcose (chalcomycins) is produced [3]. Researchers employing gene knockout, heterologous expression, or combinatorial biosynthesis approaches require authentic Aldgamycin E as an analytical standard to verify pathway output and confirm genetic manipulation outcomes. Generic 16-membered macrolides cannot substitute for this purpose because they lack the bifurcated gene cluster architecture [3].

SAR of 16-Membered Macrolide Sugar Moieties

Aldgamycin E is essential for SAR investigations focused on how C-5 sugar appendages modulate antibacterial activity in 16-membered macrolides. Published evidence demonstrates that aldgamycins (bearing D-aldgarose with pentacyclic carbonate) and chalcomycins (bearing D-chalcose) exhibit non-parallel SAR trends against S. aureus, confirming that sugar identity dictates biological outcome [4]. Aldgamycin E therefore serves as a critical comparator when evaluating novel macrolides with modified sugar moieties. Procurement of Aldgamycin E, rather than relying on more common macrolides (tylosin, spiramycin, erythromycin), ensures that the unique contribution of the D-aldgarose-carbonate moiety is properly accounted for in SAR models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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